molecular formula C7H7N3O3 B145875 2-Amino-3-nitrobenzamide CAS No. 313279-12-8

2-Amino-3-nitrobenzamide

Cat. No. B145875
M. Wt: 181.15 g/mol
InChI Key: RMLPQVFYXZMJES-UHFFFAOYSA-N
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Patent
US07994160B2

Procedure details

The mixture of 206 g (1.14 mol) of 6 and 20.6 g of 10% Pd on charcoal in 824 ml of THF and 824 ml of methanol was hydrogenated with a total of 6 equivalents of hydrogen (130 l) at 2048° C. over 24 h. The mixture was filtrated and the solvents were evaporated.
Name
Quantity
206 g
Type
reactant
Reaction Step One
Name
Quantity
824 mL
Type
solvent
Reaction Step One
Quantity
824 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
catalyst
Reaction Step One
Quantity
130 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[H][H]>C1COCC1.CO.[Pd]>[NH2:1][C:2]1[C:10]([NH2:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5]

Inputs

Step One
Name
Quantity
206 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC=C1[N+](=O)[O-]
Name
Quantity
824 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
824 mL
Type
solvent
Smiles
CO
Name
Quantity
20.6 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
130 L
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)N)C=CC=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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